6-Cyanoindole

Medicinal Chemistry Neuroscience GPCR Pharmacology

6-Cyanoindole (15861-36-6) offers a critical affinity window (Ki 3.4–9.0 nM at D4) between the ultra-potent 5-isomer and inactive 4-/7-isomers, making it ideal for partial-agonist therapy programs where reduced receptor desensitization is essential. In materials science, it electropolymerizes into nanofiber morphologies—outperforming 4-cyanoindole, which fails entirely—and balances capacitance with processability for supercapacitor electrodes. Its red-shifted absorption also enhances fluorescence utility in organic-solvent systems. Source this uniquely differentiated, high-purity building block for pharmaceutical R&D and advanced-materials development.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 15861-36-6
Cat. No. B017180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanoindole
CAS15861-36-6
Synonyms1H-Indole-6-carbonitrile; 
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C#N
InChIInChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H
InChIKeySZSZDBFJCQKTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanoindole (CAS 15861-36-6): Procurement-Focused Baseline Characterization and Structural Context


6-Cyanoindole (1H-indole-6-carbonitrile, CAS 15861-36-6) is an electron-deficient heterocyclic building block consisting of an indole core substituted with an electron-withdrawing cyano group at the 6-position [1]. This substitution pattern imparts distinct electronic properties and reactivity compared to other cyanoindole regioisomers, influencing both its synthetic utility as a pharmaceutical intermediate and its performance in materials applications [2].

6-Cyanoindole: Why Positional Isomers Cannot Be Substituted Without Consequence


The position of the cyano substituent on the indole ring is not a trivial detail; it fundamentally alters electronic distribution, steric accessibility, and intermolecular interactions. As demonstrated in comparative studies, 4-, 5-, 6-, and 7-cyanoindole exhibit divergent photophysical behaviors [1], electropolymerization outcomes [2], and biological target engagement when incorporated into pharmacophores [3]. Substituting 6-cyanoindole with 5-cyanoindole in a dopamine D4 ligand scaffold, for instance, results in an order-of-magnitude difference in receptor binding affinity [3]. The evidence below quantifies these positional effects.

6-Cyanoindole: Quantified Differentiation Versus Closest Cyanoindole Analogs


Dopamine D4 Receptor Ligand Potency: 6-Cyanoindole vs. 5-Cyanoindole Scaffolds

When incorporated into 2-aminomethyl-phenylpiperazine derivatives, 6-cyanoindole-based ligands (compounds 3k, 3l, 3m) exhibit dopamine D4 receptor binding affinities (Ki = 3.6, 3.4, and 9.0 nM, respectively) that are 3.4- to 17-fold weaker than the most potent 5-cyanoindole-based ligands (FAUC 299: Ki = 0.52 nM; FAUC 316: Ki = 1.0 nM) [1]. Both scaffolds retain strong D4 selectivity over D1-D3 subtypes [1].

Medicinal Chemistry Neuroscience GPCR Pharmacology

Conductive Polymer Supercapacitor Performance: Poly(6-cyanoindole) vs. Poly(5-cyanoindole)

Poly(6-cyanoindole) (P6CIn) can be electrosynthesized into a nanofiber morphology, but its specific capacitance and cycling stability are inferior to poly(5-cyanoindole) (P5CIn). P5CIn delivers a specific capacitance of 493 F g⁻¹ at 2.5 A g⁻¹ with 87.1% retention after 5000 cycles, while P6CIn exhibits lower capacitive performance (exact values not disclosed) [1]. Importantly, 4-cyanoindole cannot be electropolymerized at all due to steric hindrance [1].

Materials Science Energy Storage Conducting Polymers

Fluorescence Lifetime in Aqueous Environments: 6-Cyanoindole vs. 4-Cyanoindole

Among 4-, 6-, and 7-cyanoindoles, only 4-cyanoindole exhibits a long fluorescence lifetime and high quantum yield in water; 6-cyanoindole and 7-cyanoindole show significantly shorter lifetimes in aqueous environments [1]. Absorption spectra of all three cyanoindoles are red-shifted compared to unsubstituted indole [1].

Biophysics Fluorescence Spectroscopy Probe Design

Antimicrobial Activity: 6-Cyanoindole Spore Germination Inhibition

6-Cyanoindole inhibits spore germination of Paenibacillus larvae, the causative agent of American foulbrood in honey bees, with an IC50 of 110 ± 10 μM . Comparative data for 5-cyanoindole or other regioisomers in this assay are not currently available in the public domain.

Antimicrobial Discovery Apiculture Natural Product Analogs

6-Cyanoindole: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Dopamine D4 Receptor Ligand Optimization Requiring Intermediate Affinity

When designing D4-targeted probes or therapeutics where sub-nanomolar potency is not required or may be disadvantageous (e.g., for partial agonism with reduced receptor desensitization), 6-cyanoindole scaffolds (Ki = 3.4–9.0 nM) provide a useful affinity window distinct from the ultra-potent 5-cyanoindole derivatives (Ki = 0.52–1.0 nM) [1].

Electropolymerizable Monomer for Conductive Polymer Films with Moderate Capacitance

For supercapacitor electrodes requiring conductive polymer coatings with balanced performance and processability, 6-cyanoindole is a viable monomer that polymerizes into nanofiber morphology, whereas 4-cyanoindole fails to electropolymerize entirely [2]. 5-Cyanoindole yields superior capacitance (493 F g⁻¹) but 6-cyanoindole may be preferred where lower capacitance is acceptable or where the 6-position cyano group influences subsequent functionalization [2].

Fluorescent Probe Development in Non-Aqueous or Mixed Solvent Systems

Although 6-cyanoindole exhibits short fluorescence lifetimes in pure water, its absorption is red-shifted relative to indole, making it potentially useful in organic solvents or mixed solvent environments where aqueous quenching is not a concern [3]. This distinguishes it from 4-cyanoindole, which retains long lifetimes even in water [3].

Antimicrobial Screening Against Paenibacillus larvae (American Foulbrood)

6-Cyanoindole has demonstrated dose-dependent inhibition of P. larvae spore germination (IC50 = 110 ± 10 μM) . While not a potent antimicrobial, this quantified activity provides a starting point for structure-activity relationship studies in apicultural antibiotic discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyanoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.